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Compound of Interest

Compound Name: 2-Methyl-1,3-dithiolane

Cat. No.: B1585268 Get Quote

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Methyl-1,3-dithiolane

This guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-1,3-
dithiolane (CAS No. 5616-51-3), a heterocyclic organosulfur compound.[1][2] With a molecular

formula of C₄H₈S₂ and a molecular weight of approximately 120.24 g/mol , this compound is

recognized for its use as a flavoring agent, often associated with alliaceous, savory, and smoky

notes.[3] A thorough understanding of its spectroscopic signature is paramount for researchers

in drug development, flavor chemistry, and quality control, ensuring unambiguous identification

and purity assessment.

This document moves beyond a simple recitation of data. It is structured to provide a holistic

understanding, explaining the causal relationships between the molecular structure of 2-
Methyl-1,3-dithiolane and its spectral output. We will delve into the core techniques of Nuclear

Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)

spectroscopy, presenting detailed experimental protocols, data interpretation, and visual aids to

illuminate key structural features.

Molecular Structure and Spectroscopic Overview
The structure of 2-Methyl-1,3-dithiolane consists of a five-membered dithiolane ring with a

methyl group at the C2 position. This specific arrangement of atoms gives rise to a unique and

predictable spectroscopic fingerprint. The two sulfur atoms significantly influence the electronic

environment of the neighboring protons and carbons, which is a key aspect of the analysis that

follows.
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Caption: Molecular structure of 2-Methyl-1,3-dithiolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR Spectroscopy
Proton NMR provides detailed information about the number of different types of protons, their

electronic environments, and their connectivity.

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-1,3-dithiolane in ~0.6 mL

of a deuterated solvent (e.g., CCl₄ or CDCl₃) in a standard 5 mm NMR tube. The choice of

Carbon Tetrachloride (CCl₄) is common for archival data to avoid solvent peaks in the

aliphatic region.[4]

Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Pulse Program: A standard single-pulse sequence (e.g., zg30).

Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g.,

TMS at 0 ppm).
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Coupling
Constant (J,
Hz)

~4.52 Quartet (q) 1H H-2 ~6.6 Hz

~3.20 Multiplet (m) 4H H-4, H-5 -

~1.59 Doublet (d) 3H -CH₃ ~6.6 Hz

Note: Data is

representative

and compiled

from the Human

Metabolome

Database

(HMDB) and

PubChem,

acquired in CCl₄

at 300 MHz.[4]

The ¹H NMR spectrum is perfectly aligned with the proposed structure.

The Methine Proton (H-2): The signal at ~4.52 ppm is significantly downfield. This

deshielding is a direct consequence of the proton being attached to a carbon (C2) that is

bonded to two electronegative sulfur atoms. According to the n+1 rule, its interaction with the

three protons of the adjacent methyl group splits the signal into a quartet.

The Methyl Protons (-CH₃): The signal at ~1.59 ppm is in the typical upfield region for an

alkyl group. It is split into a doublet by the single adjacent methine proton (H-2). The coupling

constant (J-value) of ~6.6 Hz is identical to that of the H-2 quartet, confirming the coupling

relationship between these two groups.

The Methylene Protons (H-4, H-5): The four protons on the dithiolane ring appear as a

complex multiplet around 3.20 ppm. Their chemical shift is downfield from typical alkane

protons due to the influence of the adjacent sulfur atoms. The complexity of the signal arises

because these protons are diastereotopic, meaning they are chemically non-equivalent and
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can couple to each other as well as to the H-2 proton, resulting in overlapping signals that

are not easily resolved into a simple pattern at this field strength.

Caption: ¹H NMR coupling relationships in 2-Methyl-1,3-dithiolane.

¹³C NMR Spectroscopy
Carbon NMR spectroscopy provides information on the number and electronic environment of

the carbon atoms in the molecule.

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

Instrumentation: Acquire the spectrum on a 75 MHz (or higher) spectrometer.

Acquisition Parameters:

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) to produce

singlets for all carbon signals.

Number of Scans: Several hundred to several thousand scans are typically required.

Relaxation Delay (d1): 2 seconds.

Processing: Apply Fourier transformation with exponential multiplication, followed by phase

and baseline correction.

Chemical Shift (δ, ppm) Assignment

~48.0 C-2

~39.0 C-4, C-5

~22.5 -CH₃

Note: Data is representative and based on

spectral database information.[4][5]
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The proton-decoupled ¹³C NMR spectrum shows three distinct signals, corresponding to the

three unique carbon environments in the molecule.

C-2 Carbon: The signal at ~48.0 ppm is the most downfield among the aliphatic carbons.

This is due to the strong deshielding effect of being directly bonded to two sulfur atoms.

C-4 and C-5 Carbons: These two carbons are chemically equivalent due to the molecule's

symmetry and thus appear as a single peak at ~39.0 ppm. Their chemical shift reflects the

influence of one adjacent sulfur atom.

Methyl Carbon (-CH₃): The methyl carbon appears at the most upfield position (~22.5 ppm),

consistent with a standard sp³-hybridized carbon in an alkyl group.

Caption: ¹³C NMR chemical shift assignments.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and offers

insights into its structure through the analysis of fragmentation patterns.

Sample Preparation: Prepare a dilute solution of 2-Methyl-1,3-dithiolane (e.g., 100 ppm) in

a volatile organic solvent such as dichloromethane or hexane.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an Electron Ionization (EI) source.

GC Parameters:

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

Injection: 1 µL split injection.

Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 200.

m/z Relative Intensity Assignment

120 High [M]⁺˙ (Molecular Ion)

105 High [M - CH₃]⁺

59 Moderate [C₂H₃S]⁺

Note: Data compiled from the

NIST Mass Spectrometry Data

Center and PubChem.[4][6]

Molecular Ion Peak ([M]⁺˙): The peak at m/z 120 corresponds to the molecular weight of 2-
Methyl-1,3-dithiolane (C₄H₈S₂), confirming the compound's elemental composition.[1]

Key Fragmentations: The fragmentation pattern provides structural validation.

[M - CH₃]⁺ at m/z 105: A very prominent peak resulting from the loss of the methyl group

(15 Da). This is a favorable fragmentation as it leaves a resonance-stabilized

dithiolanylium cation.

[C₂H₃S]⁺ at m/z 59: This fragment likely arises from the cleavage of the dithiolane ring,

corresponding to a thioacetyl cation [CH₃CS]⁺.

2-Methyl-1,3-dithiolane
[M]+•

m/z 120

[M - CH3]+
m/z 105

- •CH3

[C2H3S]+
m/z 59

- C2H5S•
(Ring Cleavage)
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Caption: Proposed major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation corresponding to molecular vibrations.

Sample Preparation: As 2-Methyl-1,3-dithiolane is a liquid, a neat spectrum can be

obtained by placing a single drop of the pure liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background

spectrum of the clean salt plates first, which is then automatically subtracted from the sample

spectrum.

Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

2970 - 2850 Strong C-H stretching (alkane)

1450, 1375 Medium C-H bending (CH₃, CH₂)

~600 - 750 Weak-Medium C-S stretching

Note: These are characteristic

ranges. Predicted IR data is

available, but experimental

spectra provide the most

reliable information.

The IR spectrum of 2-Methyl-1,3-dithiolane is relatively simple, as expected for a molecule

with only alkane and thioether functional groups.

C-H Vibrations: The strong absorptions in the 2970-2850 cm⁻¹ region are characteristic of

sp³ C-H stretching from the methyl and methylene groups. The medium intensity peaks
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around 1450 cm⁻¹ and 1375 cm⁻¹ correspond to the C-H scissoring and bending vibrations

of these groups.

C-S Vibrations: The carbon-sulfur bond stretches typically appear in the fingerprint region of

the spectrum, between 600 and 800 cm⁻¹. These absorptions are often weak and can be

difficult to assign definitively without computational assistance, but their presence is

expected for this molecule.

Conclusion
The collective application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy

provides a self-validating and unambiguous confirmation of the structure of 2-Methyl-1,3-
dithiolane. NMR spectroscopy elucidates the precise H-C framework and connectivity, MS

confirms the molecular weight and primary fragmentation patterns, and IR spectroscopy verifies

the presence of the expected functional groups. This multi-technique approach is the

cornerstone of modern chemical analysis, providing the high level of certainty required by

researchers and drug development professionals. The data presented in this guide serves as

an authoritative reference for the characterization of this important organosulfur compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1585268#2-methyl-1-3-dithiolane-spectroscopic-
data-and-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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